REACTION_CXSMILES
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[N:1]1[N:2]2[CH2:16][CH2:15][CH2:14][C:3]2=[CH:4][C:5]=1[NH:6]C(=O)OC(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[N:1]1[N:2]2[CH2:16][CH2:15][CH2:14][C:3]2=[CH:4][C:5]=1[NH2:6]
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Name
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|
Quantity
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45 mg
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Type
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reactant
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Smiles
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N=1N2C(=CC1NC(OC(C)(C)C)=O)CCC2
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
It was then concentrated under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |